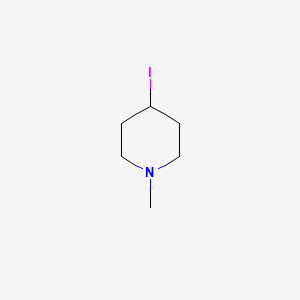

4-Iodo-1-methylpiperidine

Description

Contextualization within the Piperidine (B6355638) Alkaloid and Heterocyclic Compound Class

Heterocyclic compounds are cyclic structures containing at least two different elements in their rings. wikipedia.org They are among the largest and most varied families of organic compounds. msu.edu This class is broadly categorized into aliphatic and aromatic compounds. byjus.com Piperidine, a six-membered ring with one nitrogen atom, is a prime example of an aliphatic heterocyclic compound. byjus.com Its derivatives are abundant in nature and are collectively known as piperidine alkaloids. wikipedia.org

Piperidine alkaloids are naturally occurring compounds derived from piperidine and are found in various plants, insects, amphibians, and marine animals. wikipedia.orgbath.ac.uk Many of these alkaloids exhibit significant biological activities. mdpi.com The piperidine structural motif is a key component in numerous natural alkaloids, including piperine (B192125), which gives black pepper its characteristic spicy taste. wikipedia.org

4-Iodo-1-methylpiperidine is a synthetic derivative of piperidine. It is characterized by an iodine atom at the 4-position and a methyl group attached to the nitrogen atom. This substitution pattern makes it a valuable reagent in organic synthesis.

Rationale for Research Focus on this compound

The research interest in this compound stems primarily from its utility as a synthetic intermediate. The presence of the iodo- group, a good leaving group, allows for a variety of nucleophilic substitution reactions. This facilitates the introduction of diverse functional groups at the 4-position of the piperidine ring, enabling the creation of a vast library of novel compounds.

Furthermore, the 1-methylpiperidine (B42303) core is a common scaffold in many biologically active molecules. Therefore, this compound serves as a key starting material for the synthesis of pharmaceutical compounds and other biologically relevant molecules. Its use in Negishi cross-coupling reactions to form carbon-carbon bonds with various aromatic and heteroaromatic systems highlights its importance in medicinal chemistry. acs.org

Historical Development and Initial Syntheses of Substituted Piperidines

The history of piperidine chemistry dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson from the reaction of piperine with nitric acid. wikipedia.org The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org

The development of synthetic methods for substituted piperidines has been a continuous area of research in organic chemistry. nih.govresearchgate.net Early methods often involved multi-step syntheses with modest yields. researchgate.net Over the years, more efficient and stereoselective strategies have been developed. These include:

Ring-closing metathesis: A powerful method for constructing the piperidine ring from unsaturated amine precursors. nih.gov

Intramolecular nucleophilic displacement: This involves the cyclization of a linear precursor containing an amine and a leaving group to form the piperidine ring. nih.gov

Reductive amination: A common method for synthesizing piperidines from dicarbonyl compounds and amines. researchgate.net

Aza-Diels-Alder reactions: A cycloaddition reaction that can be used to form the piperidine ring with a high degree of stereocontrol. researchgate.net

Hydrogenation of pyridine derivatives: A straightforward approach to obtaining the saturated piperidine ring. nih.gov

One of the common synthetic routes to 4-substituted piperidines involves the use of 4-piperidones as key intermediates. dtic.mil For instance, this compound can be synthesized from N-Methyl-4-piperidinol. chemicalbook.com

Structure

2D Structure

Properties

IUPAC Name |

4-iodo-1-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCGMCUXLYBSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1 Methylpiperidine and Its Precursors

Strategies for Carbon-Halogen Bond Formation at the C4 Position

The introduction of an iodine atom at the C4 position of the 1-methylpiperidine (B42303) ring is a key step. This is typically achieved through nucleophilic substitution reactions where a suitable leaving group is displaced by an iodide ion.

Nucleophilic substitution is a cornerstone for the synthesis of 4-Iodo-1-methylpiperidine. The choice of starting material, either 4-hydroxy-1-methylpiperidine or 4-chloro-1-methylpiperidine (B1359792), dictates the specific reagents and conditions required.

The conversion from 4-hydroxy-1-methylpiperidine involves a two-step process. The hydroxyl group is a poor leaving group and must first be converted into a more reactive intermediate, such as a sulfonate ester (tosylate or mesylate). This is achieved by reacting 4-hydroxy-1-methylpiperidine with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting tosylate or mesylate is then subjected to a substitution reaction with a source of iodide ions, such as sodium iodide (NaI) in a solvent like acetone (B3395972). This reaction proceeds via an SN2 mechanism, leading to the formation of this compound. ub.eduvanderbilt.edu Direct conversion of the alcohol to the iodide can also be achieved using reagents like phosphorus and iodine (P/I2). ub.edu

Alternatively, 4-chloro-1-methylpiperidine serves as a direct precursor. The chloro group is a better leaving group than the hydroxyl group and can be directly displaced by iodide. This transformation is known as the Finkelstein reaction, which involves treating 4-chloro-1-methylpiperidine with an excess of sodium iodide in a solvent like acetone. vanderbilt.edu The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution. The precursor, 4-chloro-1-methylpiperidine, can be synthesized from 4-hydroxy-1-methylpiperidine using reagents like thionyl chloride (SOCl2). chemicalbook.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-hydroxy-1-methylpiperidine | 1. TsCl, pyridine2. NaI, acetone | This compound | SN2 via Tosylate |

| 4-hydroxy-1-methylpiperidine | P/I2 | This compound | Direct Iodination |

| 4-chloro-1-methylpiperidine | NaI, acetone | This compound | Finkelstein Reaction |

Direct halogenation of an unactivated C-H bond, such as those in 1-methylpiperidine, is generally not a selective or efficient method for preparing a specific isomer like this compound. Such reactions typically proceed via radical mechanisms which lack regioselectivity, leading to a mixture of products halogenated at different positions on the ring. Therefore, this is not a preferred synthetic route for this target compound.

Synthesis of Key Intermediates for this compound Production

1-Methyl-4-piperidone (B142233) is a versatile and common intermediate for accessing 4-substituted piperidines. wikipedia.org The most straightforward derivatization pathway to a precursor for this compound is the reduction of the ketone functionality.

The carbonyl group of 1-methyl-4-piperidone can be reduced to a secondary alcohol, yielding 4-hydroxy-1-methylpiperidine. This reduction can be accomplished using various reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation can also be employed. The resulting 4-hydroxy-1-methylpiperidine is the direct precursor used in the nucleophilic substitution reactions described in section 2.1.1.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-Methyl-4-piperidone | NaBH4, MeOH | 4-hydroxy-1-methylpiperidine | Ketone Reduction |

| 1-Methyl-4-piperidone | LiAlH4, Et2O | 4-hydroxy-1-methylpiperidine | Ketone Reduction |

One of the earliest reported syntheses of 1-methyl-4-piperidone involves a Dieckmann cyclization of the product from a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate. wikipedia.org Another established method involves the reaction of methylamine, formaldehyde, and the ethyl ester of acetonedicarboxylic acid. wikipedia.orgchemicalbook.com

The 1-methylpiperidine scaffold can be constructed through various cyclization strategies. These methods build the heterocyclic ring from acyclic or different heterocyclic precursors. nih.gov

One common approach is the hydrogenation of pyridine derivatives. The reduction of N-methylpyridinium salts can yield 1-methylpiperidine. This process typically requires high pressure and temperature and is catalyzed by transition metals like platinum, palladium, or rhodium. nih.gov

Intramolecular cyclization is another powerful strategy. For instance, an appropriately substituted open-chain compound containing an amine and a leaving group at the desired positions can undergo intramolecular nucleophilic substitution to form the piperidine (B6355638) ring. Aza-Prins cyclization, involving the reaction of homoallylic amines with aldehydes, is a stereoselective method for constructing the piperidine ring, often yielding 4-halopiperidine derivatives directly. rasayanjournal.co.in Additionally, ring-closing metathesis (RCM) has become a popular method for constructing piperidine rings in natural product synthesis. researchgate.net

| Strategy | Description | Precursors |

| Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | N-methylpyridinium salts |

| Intramolecular Cyclization | Ring formation via an internal nucleophilic attack. | Dihalides and primary amines. organic-chemistry.org |

| Aza-Prins Cyclization | Reaction of homoallylic amines and aldehydes. | Homoallylic amines, Aldehydes |

| Ring-Closing Metathesis | Formation of a double bond within a molecule to close a ring. | Acyclic diene-containing amines |

Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk In the context of synthesizing this compound, the most critical interconversion is the transformation of a hydroxyl group into a better leaving group. As mentioned in section 2.1.1, alcohols are poor leaving groups for SN2 reactions.

Converting the hydroxyl group of 4-hydroxy-1-methylpiperidine into a sulfonate ester, such as a tosylate or mesylate, is a key functional group interconversion. ub.eduvanderbilt.edu This is a standard procedure that significantly enhances the reactivity of the C4 position towards nucleophilic attack by an iodide ion. The reaction involves treating the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This transformation does not affect the C-O bond, so the configuration of the carbon atom remains the same. ub.edu The resulting sulfonate esters are excellent leaving groups, readily displaced by halides. vanderbilt.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

The Finkelstein reaction, being an S(_N)2 process, is sensitive to these parameters. The goal is to maximize the rate of the desired substitution reaction while minimizing potential side reactions, such as elimination (E2), which can be competitive, especially with secondary substrates like the 4-substituted piperidine.

Key Optimization Parameters:

Leaving Group: The rate of an S(_N)2 reaction is significantly influenced by the ability of the leaving group to depart. For the synthesis of this compound from a 1-methyl-4-piperidinol derivative, tosylates (OTs) and mesylates (OMs) are generally superior leaving groups compared to halides like chloride (Cl). This is because the negative charge on the departing sulfonate is better stabilized through resonance.

Solvent: A polar aprotic solvent is ideal for S(_N)2 reactions. Acetone is the classic choice for the Finkelstein reaction because sodium iodide is soluble in it, whereas the resulting sodium chloride, bromide, or tosylate is not, thus shifting the reaction equilibrium forward. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used and may offer different solubility profiles and reaction rates.

Temperature: Increasing the reaction temperature generally increases the rate of both substitution and elimination reactions. An optimal temperature must be found that promotes a reasonable reaction rate for the S(_N)2 substitution without significantly favoring the E2 elimination side reaction. Reactions are often run at the reflux temperature of the solvent (e.g., acetone, ~56°C) to achieve a balance.

Iodide Source: Sodium iodide (NaI) is the most common and cost-effective source of the iodide nucleophile. Using a large excess of NaI can help to push the reaction to completion according to Le Châtelier's principle.

Below is an interactive table illustrating the theoretical impact of various conditions on the yield of this compound in the final substitution step.

| Entry | Leaving Group | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) | Primary Side Product |

|---|---|---|---|---|---|---|

| 1 | -Cl | Acetone | 56 (Reflux) | 24 | Moderate | 1-methyl-1,2,3,6-tetrahydropyridine |

| 2 | -Br | Acetone | 56 (Reflux) | 12 | Good | 1-methyl-1,2,3,6-tetrahydropyridine |

| 3 | -OTs (Tosylate) | Acetone | 56 (Reflux) | 8 | High | 1-methyl-1,2,3,6-tetrahydropyridine |

| 4 | -OTs (Tosylate) | DMF | 80 | 6 | Very High | Increased elimination byproduct |

| 5 | -OTs (Tosylate) | Acetonitrile | 82 (Reflux) | 10 | High | 1-methyl-1,2,3,6-tetrahydropyridine |

This table represents expected outcomes based on established principles of S(_N)2 reactions and is for illustrative purposes.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound does not typically involve stereochemical considerations, as the final product is achiral. The molecule possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon, and the attached iodine atom. Therefore, it does not have any stereoisomers.

However, if a chiral center were introduced into the piperidine ring, for example at the C2 or C3 position, or if the synthesis started from an enantiomerically pure precursor, the stereochemistry of the nucleophilic substitution step at C4 would become critically important.

The conversion of the 4-hydroxy, 4-chloro, or 4-sulfonate precursor to this compound proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the S(_N)2 reaction is the backside attack of the nucleophile (iodide ion) on the carbon atom bearing the leaving group. This backside attack forces an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.

To illustrate this principle, consider a hypothetical synthesis starting from an enantiomerically pure precursor, such as (R)-1-benzyl-4-hydroxypiperidine (where the benzyl group makes the molecule chiral). The synthetic sequence would be as follows:

The (R)-alcohol is converted to a tosylate. This step does not affect the stereocenter at C4, so the product would be (R)-1-benzyl-4-tosyloxypiperidine.

This tosylate is then subjected to a Finkelstein reaction with sodium iodide. The iodide ion attacks the C4 carbon from the side opposite to the bulky tosylate leaving group.

This backside attack results in the inversion of configuration at C4, leading to the formation of the (S)-1-benzyl-4-iodopiperidine product.

Therefore, if the synthesis were to begin with a chiral, non-racemic piperidine precursor, the S(_N)2 reaction used to introduce the iodide would be expected to proceed with complete inversion of stereochemistry. This stereospecificity is a fundamental aspect of the S(_N)2 mechanism and would be a key consideration in any asymmetric synthesis of a substituted 4-iodopiperidine derivative.

Reactivity and Chemical Transformations of 4 Iodo 1 Methylpiperidine

Nucleophilic Substitution Reactions Involving the C-I Bond

The carbon atom attached to the iodine in 4-iodo-1-methylpiperidine is electrophilic due to the electronegativity of the iodine atom. This allows for direct displacement of the iodide ion by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.

A broad array of 4-substituted 1-methylpiperidine (B42303) derivatives can be synthesized by reacting this compound with different nucleophiles. The choice of nucleophile determines the functional group that is introduced onto the piperidine (B6355638) ring. For instance, reaction with sodium azide is a common method for introducing an azido group, which can subsequently be reduced to a primary amine. masterorganicchemistry.comorganic-chemistry.orgnih.govresearchgate.net Similarly, cyanide ions, typically from sodium or potassium cyanide, can be used to form the corresponding nitrile, 4-cyano-1-methylpiperidine. chemguide.co.ukchemguide.co.ukchemistrystudent.comyoutube.comdocbrown.info Other nucleophiles such as alkoxides, thiolates, and amines can also be employed to generate a diverse library of compounds.

Table 1: Examples of 4-Substituted 1-Methylpiperidine Derivatives via Nucleophilic Substitution Note: The following table is illustrative of expected reactions based on general principles of nucleophilic substitution on alkyl iodides. Specific yields and conditions for this compound require empirical determination.

| Nucleophile | Reagent Example | Product | Product Name |

| Azide | Sodium Azide (NaN₃) | 4-Azido-1-methylpiperidine | |

| Cyanide | Potassium Cyanide (KCN) | 4-Cyano-1-methylpiperidine | |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Methylpiperidin-4-ol | |

| Methoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-1-methylpiperidine | |

| Amine | Ammonia (NH₃) | 4-Amino-1-methylpiperidine |

Exploration of Scope and Limitations of Nucleophilic Exchange

The success of nucleophilic substitution on this compound is governed by several factors inherent to the SN2 mechanism.

Scope:

Good Nucleophiles: The reaction works best with strong, non-bulky nucleophiles. Anions such as azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻) are excellent candidates. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk

Solvent: Polar aprotic solvents like DMSO or acetonitrile (B52724) are often preferred as they solvate the cation of the nucleophilic salt without significantly solvating the anion, thus enhancing its nucleophilicity. masterorganicchemistry.com For cyanide reactions, an ethanolic solvent is commonly used to ensure solubility of the cyanide salt while minimizing the presence of water, which could lead to the formation of the corresponding alcohol as a byproduct. chemguide.co.uk

Limitations:

Steric Hindrance: Bulky nucleophiles can hinder the backside attack required for the SN2 mechanism, leading to slower reaction rates or favoring elimination reactions (E2) as a competing pathway.

Weak Nucleophiles: Neutral or weakly basic nucleophiles (e.g., water, alcohols) react much more slowly and may require harsher conditions, which can increase the likelihood of side reactions.

Basicity of Nucleophile: Strongly basic, sterically hindered nucleophiles (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles, abstracting a proton from a carbon adjacent to the C-I bond and leading to an elimination product (4-methyl-1,2,3,6-tetrahydropyridine).

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond of this compound is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. youtube.com this compound can serve as the alkyl halide partner in these reactions to produce 4-aryl or 4-vinyl-1-methylpiperidine derivatives. The reaction requires a palladium catalyst, often with a phosphine ligand, and a base. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Potential Suzuki-Miyaura Coupling Reactions Note: This table represents potential applications. Specific catalysts and conditions would need to be optimized for this substrate.

| Boronic Acid Partner | Catalyst/Ligand | Base | Product Name |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-1-methylpiperidine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(4-Methoxyphenyl)-1-methylpiperidine |

| Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-Vinyl-1-methylpiperidine |

Heck and Sonogashira Coupling Reactions Utilizing the Iodine Moiety

While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, its application with unactivated secondary alkyl halides like this compound can be challenging due to competing β-hydride elimination.

The Sonogashira coupling, however, is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Its extension to alkyl halides is also possible. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This would allow for the synthesis of 4-alkynyl-1-methylpiperidine derivatives, which are valuable intermediates in medicinal chemistry. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

An alternative strategy for forming C-C bonds involves converting the alkyl iodide into an organometallic nucleophile, which then couples with an electrophile.

Negishi Coupling: this compound can be converted into an organozinc reagent. sigmaaldrich.com This is typically achieved by direct insertion of activated zinc metal or by transmetalation from an organolithium or Grignard reagent. chem-station.comnih.gov The resulting (1-methylpiperidin-4-yl)zinc iodide can then be coupled with various aryl, vinyl, or acyl halides in a palladium- or nickel-catalyzed Negishi coupling. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. chem-station.com

Grignard Type Coupling: Similarly, a Grignard reagent, (1-methylpiperidin-4-yl)magnesium iodide, can be formed by reacting this compound with magnesium metal. This highly reactive organometallic species can then be coupled with various electrophiles. While classic Grignard reactions involve addition to carbonyls, copper-catalyzed cross-coupling of the Grignard reagent with other alkyl halides is a viable strategy for C(sp³)-C(sp³) bond formation. rsc.orggatech.edunih.gov

Other Palladium- and Copper-Catalyzed Transformations

The C(sp³)–I bond in this compound is a suitable handle for various palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org While most commonly applied to aryl and vinyl halides, the Suzuki coupling can also be performed with alkyl halides, especially reactive ones like iodides. organic-chemistry.org The reaction of this compound with a suitable organoboron reagent (R-BY₂) would yield the corresponding 4-substituted-1-methylpiperidine. The catalytic cycle involves the oxidative addition of the alkyl iodide to a Pd(0) species, followed by transmetalation with the activated boronate and reductive elimination to give the final product. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst. organic-chemistry.org The coupling of unactivated alkyl halides, such as this compound, is also feasible, providing a direct route to 4-alkynyl-1-methylpiperidines. The generally accepted mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the key intermediate that undergoes transmetalation to the palladium center. libretexts.org Copper-free variants have also been developed. nih.govnih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.org The reaction with unactivated alkyl halides is more challenging but possible under specific conditions. An intramolecular Heck reaction, where the alkene and the iodide are part of the same molecule, is often more efficient. libretexts.org The reaction of this compound with an alkene (e.g., an acrylate) would lead to a 4-alkenyl-1-methylpiperidine derivative. The mechanism involves oxidative addition of the C-I bond to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. youtube.com

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a complementary approach to palladium-based methods. While often used as a co-catalyst in reactions like the Sonogashira coupling, copper can also be the primary catalyst for various transformations. For instance, copper-catalyzed cross-coupling reactions with hypervalent iodine reagents or cycloaddition reactions with azides and iodoalkynes showcase the versatility of copper catalysis. mdpi.comnih.gov Copper catalysis can also mediate fragmentation and radical processes. mdpi.com The reaction of this compound in copper-catalyzed systems could lead to amination, etherification, or other coupling products depending on the reaction partners and conditions.

| Coupling Reaction | Catalyst System | Coupling Partner | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst + Base | Organoboron Reagent (R-BY₂) | 4-Alkyl/Aryl-1-methylpiperidine |

| Sonogashira | Pd(0) catalyst + Cu(I) co-catalyst + Base | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-1-methylpiperidine |

| Heck | Pd(0) catalyst + Base | Alkene (e.g., CH₂=CHR) | 4-Alkenyl-1-methylpiperidine |

Formation of Organometallic Reagents from this compound

The polarity of the C-I bond allows for the conversion of this compound into various organometallic reagents, transforming the electrophilic C4 carbon into a potent nucleophile.

Grignard reagents (organomagnesium halides) are typically prepared by the reaction of an organic halide with magnesium metal. The reaction of this compound with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (THF) would be expected to produce the corresponding Grignard reagent, 1-methylpiperidin-4-ylmagnesium iodide. The high reactivity of the C-I bond facilitates this oxidative insertion. The use of activating agents or highly reactive "Turbo Grignard" reagents, which are combinations of a Grignard reagent and lithium chloride, can facilitate the formation of organomagnesium compounds from less reactive halides and can be beneficial in complex syntheses. ethz.chgoogle.com

Organolithium Reagents:

Organolithium species can be prepared from alkyl iodides via metal-halogen exchange, a reaction that is particularly rapid for iodides. wikipedia.org Treating this compound with an alkyllithium reagent, such as tert-butyllithium (t-BuLi), typically at low temperatures (e.g., -78 °C) in an ethereal solvent, results in a fast exchange to form the highly reactive 1-methylpiperidin-4-yllithium. harvard.edu This reaction is kinetically controlled, and its rate is influenced by the stability of the carbanion intermediates (sp³ in this case). wikipedia.org The mechanism for primary alkyl iodides is thought to proceed via a nucleophilic attack of the alkyllithium carbanion on the iodine atom, forming an "ate-complex" intermediate. harvard.edustackexchange.com

Organozinc Reagents:

Organozinc halides are valuable reagents due to their higher functional group tolerance compared to the more reactive Grignard and organolithium reagents. They are typically prepared by the direct insertion of activated zinc metal into an alkyl halide. A procedure analogous to the synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide can be applied. amazonaws.com This involves activating zinc dust with reagents like 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) in a solvent such as dimethylacetamide (DMAc), followed by the addition of this compound. amazonaws.com The resulting organozinc reagent, (1-methylpiperidin-4-yl)zinc(II) iodide, can be used in subsequent reactions like Negishi couplings or additions to carbonyls.

| Organometallic Reagent | Typical Synthesis Method | Key Reagents | Relative Reactivity |

|---|---|---|---|

| Grignard (R-MgI) | Oxidative Insertion | Mg metal | High |

| Organolithium (R-Li) | Metal-Halogen Exchange | Alkyllithium (e.g., t-BuLi) | Very High |

| Organozinc (R-ZnI) | Oxidative Insertion | Activated Zn dust | Moderate |

Other Electrophilic and Radical Reactions at the C4 Position of the Piperidine Ring

Beyond transformations involving the C-I bond as a leaving group or for organometallic formation, the C4 position can be involved in radical reactions. Direct electrophilic substitution at the C4-H bonds is generally not feasible.

Radical reactions offer a distinct pathway for functionalization. A radical at the C4 position of the 1-methylpiperidine ring could be generated from this compound via iodine atom transfer using a radical initiator or through single-electron transfer (SET) from a reductant. Once formed, this C4-centered radical can participate in various transformations, most notably intramolecular cyclizations if a suitable radical acceptor (e.g., an alkene or alkyne) is present elsewhere in the molecule. tcichemicals.com Oxidative radical cyclizations, often mediated by metal salts like Mn(OAc)₃ or FeCl₃, are a powerful method for constructing complex ring systems. nih.govmdpi.com For example, if this compound were modified to contain an unsaturated side chain, a radical cyclization cascade could be initiated to form bicyclic structures. researchgate.net

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another. In molecules containing this compound alongside other functional groups, the high reactivity of the C(sp³)-I bond can be exploited for selective transformations.

In Organometallic Formation: Lithium-halogen exchange is an extremely fast process, especially with iodides. It can often be performed at very low temperatures, preserving other sensitive functional groups like esters or ketones that would otherwise react with the organolithium reagent. harvard.edu

In Cross-Coupling Reactions: The reactivity of halides in palladium-catalyzed couplings generally follows the order I > Br > Cl > OTf. yonedalabs.com Therefore, in a molecule containing both the this compound moiety and an aryl bromide, a cross-coupling reaction could be selectively performed at the C4-iodo position by careful choice of catalyst and conditions. libretexts.org

Regioselectivity concerns the site at which a reaction occurs. For this compound, reactions are overwhelmingly centered at the C4 position due to the C-I bond.

In cross-coupling reactions involving substrates with multiple, yet distinct, halide positions, the reaction regioselectivity is dictated by the relative reactivity of the C-X bonds.

In radical cyclization reactions, the regioselectivity of the ring closure (e.g., 5-exo-trig vs. 6-endo-trig) is governed by Baldwin's rules and the stability of the resulting radical intermediates. nih.gov For a radical generated at the C4 position of the piperidine ring, intramolecular addition to a tethered π-system would proceed with predictable regioselectivity to form the most stable ring system.

Applications in Advanced Organic Synthesis

4-Iodo-1-methylpiperidine as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound in synthetic chemistry is primarily derived from the reactivity of its C(sp³)–I bond. This bond can be readily activated, particularly by transition metal catalysts, to participate in a wide range of cross-coupling reactions. This capability allows for the direct attachment of diverse molecular fragments to the 4-position of the piperidine (B6355638) ring, providing a convergent and modular approach to complex target molecules.

The synthesis of spirocyclic and fused-ring systems containing a piperidine core is a significant area of medicinal chemistry, as these rigid three-dimensional structures are valuable for exploring new chemical space in drug discovery. While direct, published examples detailing the use of this compound for this specific purpose are not abundant, its structure is well-suited for such transformations via intramolecular cyclization strategies.

One potent strategy is the intramolecular Heck reaction, a palladium-catalyzed coupling of an alkenyl halide with an alkene within the same molecule. wikipedia.orgnih.gov An appropriately designed precursor, wherein an alkene-containing side chain is attached to the piperidine nitrogen and the iodo-group is at the 4-position, could undergo an intramolecular Heck reaction. This would involve the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene, and subsequent β-hydride elimination to forge a new ring fused or spiro-fused to the piperidine core. The regioselectivity of such cyclizations (exo vs. endo) is often predictable based on the length and nature of the tether. princeton.edu This approach offers a powerful method for creating complex polycyclic systems from relatively simple linear precursors.

The construction of polycyclic piperidine derivatives is another area where this compound can serve as a critical starting material. The C-I bond is an excellent functional group for initiating cyclization cascades. For instance, iodine-mediated cyclization reactions are known to be effective for the synthesis of various heterocyclic molecules. nih.gov A substrate derived from this compound could be designed to undergo an intramolecular coupling reaction, such as a Suzuki-Miyaura coupling, to form a new ring system. In such a scenario, the piperidine ring would act as the foundational scaffold upon which additional rings are constructed. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for C-C bond formation and could be applied intramolecularly to forge polycyclic structures. researchgate.net

Precursor for Advanced Functional Materials and Molecular Probes

The unique properties of the iodine atom make this compound an important precursor for specialized chemical tools used in biomedical research and diagnostics.

Radioligands are indispensable tools for studying biological systems, particularly in neuroimaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Several radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used for these applications. nih.govacs.org

This compound is a direct precursor for the synthesis of radioiodinated tracers via isotopic exchange reactions . In this method, the stable ¹²⁷I atom of the molecule is exchanged for a radioactive isotope (e.g., ¹²³I or ¹²⁵I). acs.org This reaction is typically performed by heating the iodo-compound with a radioactive iodide salt, such as Na[¹²³I]. While this method can be straightforward, a key challenge is the difficulty in separating the labeled product from the unreacted, non-radioactive starting material, which can result in products with lower molar activity. nih.gov

A more common and higher-yielding approach in modern radiochemistry involves the synthesis of a precursor that can be radioiodinated in the final step. While not starting from this compound itself, many syntheses of piperidine-based radioligands utilize a tributylstannane or boronic ester precursor. However, the stable, non-radioactive this compound serves as an essential reference standard (cold standard) for chromatographic identification and quantification of the final radiolabeled product. For example, the synthesis of SPECT radioligands often involves an iododestannylation reaction, where a vinyl or aryl tributylstannane precursor is reacted with a source of radioactive iodine (e.g., [¹²³I]NaI) and an oxidizing agent to yield the radioiodinated compound with high specific activity. osti.gov

| Reaction Type | Precursor Functional Group | Radioiodine Source | Key Reagents | Application |

| Isotopic Exchange | -I | Na[I] | Heat, Copper(II) salts | Direct labeling |

| Iododestannylation | -Sn(Bu)₃ | Na[I] | Oxidizing agent (e.g., peracetic acid) | High specific activity labeling |

| Iododeboronation | -B(OR)₂ | Na[*I] | Oxidizing agent | High specific activity labeling |

Table showing common radioiodination methodologies where an iodo-compound is either the reactant or the target product.

In chemical biology and medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups (R-groups) are appended to create a library of diverse compounds for biological screening. The piperidine ring is a highly privileged scaffold due to its frequent appearance in bioactive molecules.

This compound functions as an excellent starting point for scaffold decoration. The C-I bond acts as a versatile "attachment point" for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for a modular and systematic exploration of the chemical space around the piperidine core.

Key Cross-Coupling Reactions for Scaffold Elaboration:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters provides access to a wide range of 4-arylpiperidine derivatives. mdpi.commdpi.com

Heck Coupling: Coupling with alkenes introduces alkenyl substituents at the 4-position, offering different geometries and functionalities. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynylpiperidines, which can serve as linear, rigid linkers or be further functionalized.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of 4-aminopiperidine (B84694) derivatives with diverse amine substituents.

This building block approach allows chemists to rapidly synthesize a large number of analogs from a common intermediate, which is a cornerstone of modern drug discovery and chemical biology research. nih.gov

Development of Novel Synthetic Routes Utilizing this compound as a Key Intermediate

A prominent example that illustrates this principle is the synthesis of the kinase inhibitor Crizotinib. A key intermediate in several reported syntheses is 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a close analog of the title compound. acs.org In these synthetic routes, the piperidine ring is first attached to the pyrazole (B372694), followed by a selective iodination of the pyrazole ring. This stable iodo-substituted intermediate is then carried forward and subjected to a palladium-catalyzed Suzuki coupling reaction with another complex fragment to assemble the final drug molecule. acs.org

This strategy highlights the role of the iodo-piperidine moiety as a robust and reliable handle for late-stage functionalization. By incorporating the iodine atom at an intermediate stage, chemists can perform other necessary transformations on the molecule before executing the key bond-forming reaction that completes the carbon skeleton of the target. This approach is common in the development of synthetic routes for active pharmaceutical ingredients (APIs) and other complex organic molecules.

Analytical Characterization and Structural Elucidation of 4 Iodo 1 Methylpiperidine and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental for the unambiguous confirmation of the chemical structure of 4-Iodo-1-methylpiperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation. The protons on the ring will exist in axial and equatorial positions, leading to complex splitting patterns.

N-Methyl Group: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, typically in the range of 2.2-2.5 ppm.

Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear as multiplets in the range of 2.5-3.0 ppm. The protons on the carbons at the C3 and C5 positions would also be observed as multiplets, likely between 1.8 and 2.2 ppm.

Proton at C4: The proton attached to the same carbon as the iodine atom (methine proton) would be significantly deshielded and is expected to appear as a multiplet further downfield, likely in the 4.0-4.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

N-Methyl Carbon: The carbon of the N-methyl group is expected to have a chemical shift in the range of 45-50 ppm.

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) would appear in the range of 55-60 ppm. The carbons at C3 and C5 are expected around 30-35 ppm.

Carbon at C4: The carbon atom bonded to the iodine (C4) would be significantly shifted due to the heavy atom effect of iodine and is expected to have a chemical shift in the range of 20-25 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 (s, 3H) | ~47 |

| H-2, H-6 (Piperidine) | ~2.7 (m, 4H) | ~58 |

| H-3, H-5 (Piperidine) | ~2.0 (m, 4H) | ~33 |

| H-4 (Methine) | ~4.2 (m, 1H) | ~23 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine methylene (B1212753) groups are expected in the region of 2800-3000 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically observed in the 1000-1200 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This is often a weak absorption in IR but can be more prominent in Raman spectroscopy. nih.gov

Raman spectroscopy is a complementary technique to IR and is particularly useful for identifying non-polar bonds. nih.gov The C-I bond, due to its polarizability, may give a more readily observable signal in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aliphatic C-H Stretch | 2800-3000 | IR, Raman |

| CH₂ Bend | ~1450 | IR, Raman |

| C-N Stretch | 1000-1200 | IR |

| C-I Stretch | 500-600 | IR, Raman |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound (C₆H₁₂IN), the expected monoisotopic mass is approximately 225.0015 Da.

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of 225.

Fragmentation Pattern: The fragmentation of this compound is expected to follow pathways typical for alkyl iodides and N-alkyl amines. libretexts.orgmiamioh.edu

Loss of an iodine radical (•I) would result in a fragment at m/z 98 ([M-127]⁺), corresponding to the 1-methyl-3,4-dehydropiperidinium cation. This is often a prominent peak.

Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of an ethyl group, resulting in characteristic fragments.

A peak at m/z 127 corresponding to the iodine cation ([I]⁺) may also be observed. libretexts.org

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing complex mixtures and confirming the identity of the compound in various matrices. nih.gov

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 225 | [M]⁺ (Molecular Ion) | [C₆H₁₂IN]⁺ |

| 98 | [M - I]⁺ | [C₆H₁₂N]⁺ |

| 127 | [I]⁺ | [I]⁺ |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC, UPLC)

HPLC and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of non-volatile and thermally labile compounds like this compound. spectralabsci.comptfarm.pl

A typical reverse-phase HPLC method would be employed. nih.gov

Stationary Phase: A C18 (octadecylsilane) column is commonly used for the separation of piperidine derivatives. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective. nih.govsielc.com

Detection: A UV detector would be used for detection, although this compound lacks a strong chromophore, so detection might be at lower wavelengths (e.g., ~210 nm). Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (as in LC-MS) could be used for more sensitive and specific detection.

UPLC, with its use of smaller particle size columns (sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min (for HPLC) |

| Detection | UV at 210 nm or MS |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor reproducibility on standard non-polar columns. restek.comlabrulez.com

Stationary Phase: A specialized column with a base-deactivated stationary phase, such as an Rtx-Volatile Amine column, is recommended to achieve good peak shape and resolution. restek.com

Injection: A split/splitless injector would be used.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to elute the compound. For example, starting at 50°C and ramping to 240°C. mdpi.com

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (GC-MS) offers higher selectivity and structural information. researchgate.net

Derivatization can sometimes be employed to improve the chromatographic behavior of amines in GC analysis. vt.edu

| Parameter | Condition |

|---|---|

| Column | Base-deactivated, e.g., Rtx-Volatile Amine |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Initial 50 °C, ramp to 240 °C |

| Detector | FID or MS |

Advanced Structural Determination Methods

The definitive three-dimensional arrangement of atoms and the stereochemical nature of this compound and its derivatives are established through sophisticated analytical techniques. These methods provide unequivocal evidence of molecular geometry, conformation, and, where applicable, the absolute configuration of chiral centers.

X-ray Crystallography of this compound Derivatives

While the crystal structure of this compound itself is not extensively detailed in publicly accessible literature, X-ray diffraction analysis of its derivatives provides critical insights into the conformational behavior of the N-methylpiperidine ring and the spatial orientation of its substituents. A pertinent example is the analysis of 4-diphenylcarbamyl-N-methylpiperidine methobromide, a derivative where the 4-iodo group is replaced by a diphenylcarbamyl moiety.

The crystallographic study of this analogue reveals significant structural features that are likely to be relevant to this compound. The piperidine ring is not static but can exist in different conformations. In the case of 4-diphenylcarbamyl-N-methylpiperidine methobromide, the crystals were found to contain two distinct conformers within the unit cell. nih.gov In one conformer, the bulky diphenylcarbamyl group occupies an equatorial position relative to the piperidine ring, which is the sterically favored orientation. In the second conformer, this group is found in an axial position. nih.gov This observation underscores the conformational flexibility of the 4-substituted N-methylpiperidine scaffold.

Furthermore, the analysis provided precise measurements of bond lengths and angles, revealing a trigonal planar geometry around the carbamate (B1207046) nitrogen atom, which contrasts with the tetrahedral geometry of analogous carbon-centered substituents. nih.gov This level of detail is crucial for understanding the molecule's electronic and steric properties, which in turn influence its reactivity and interactions. Although this data is for a derivative, it illustrates the power of X-ray crystallography to elucidate the fine structural details of complex piperidine compounds.

Table 1: Crystallographic Data for a 4-Substituted N-Methylpiperidine Derivative (4-diphenylcarbamyl-N-methylpiperidine methobromide)

| Parameter | Value |

|---|---|

| Crystal System | Data not specified in abstract |

| Space Group | Data not specified in abstract |

| Conformations Present | Two (substituent in equatorial and axial positions) |

| Substituent Geometry | Trigonal planar nitrogen in carbamyl group |

Data sourced from a study on a carbamate analogue of a 4-DAMP methiodide. nih.gov

Chiral Analysis and Stereochemical Assignment (if relevant to specific syntheses)

This compound itself is an achiral molecule as it does not possess a stereocenter. However, chirality can be introduced in its derivatives through substitution at the piperidine ring or the synthesis of analogues with chiral side chains. In such cases, the determination of enantiomeric purity and the assignment of absolute configuration are critical. A variety of methods are employed for the chiral analysis of piperidine derivatives.

One common and powerful technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of cyclic compounds. researchgate.netmdpi.com The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification. The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation. researchgate.net

Another approach involves the kinetic resolution of a racemic mixture of a chiral piperidine derivative. This can be accomplished through enantioselective reactions, such as acylation catalyzed by a chiral catalyst. nih.gov The catalyst preferentially reacts with one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric excess. The extent of separation and the enantiomeric excess (ee) can be determined by analytical techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC). nih.gov

In syntheses where a chiral center is created, the stereochemical outcome can be assigned using spectroscopic methods, often in combination with X-ray crystallography of a single enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to distinguish between enantiomers.

Table 2: Common Methods for Chiral Analysis of Piperidine Derivatives

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |

| Chiral SFC | Similar to HPLC but uses supercritical fluid as mobile phase. | Enantiomeric separation, often with higher efficiency. mdpi.com |

| Kinetic Resolution | Enantioselective reaction to separate enantiomers. | Preparative separation of enantiomers. nih.gov |

| NMR with Chiral Agents | Formation of diastereomeric complexes that are distinguishable by NMR. | Determination of enantiomeric excess. |

Computational and Theoretical Investigations of 4 Iodo 1 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties of molecules.

Electronic Structure Analysis (e.g., HOMO/LUMO, charge distribution)

The electronic structure of a molecule is key to its reactivity. Analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govdergipark.org.tr For 4-Iodo-1-methylpiperidine, calculations would reveal the spatial distribution of these frontier orbitals, identifying the regions most susceptible to nucleophilic or electrophilic attack.

Furthermore, these calculations would determine the charge distribution across the molecule, highlighting the polarity of bonds and the partial charges on each atom. This information is vital for understanding intermolecular interactions and predicting reaction sites.

Table 1: Representative Electronic Properties Calculable for this compound

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G(d)) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT (e.g., B3LYP/6-31G(d)) |

| Mulliken/NPA Charges | Atomic partial charges, reactivity sites | DFT, Natural Bond Orbital (NBO) analysis |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. github.io These predicted chemical shifts can then be compared with experimental data to confirm the structure or to help in the assignment of complex spectra. For this compound, this would involve predicting the chemical shifts for the piperidine (B6355638) ring and methyl group protons and carbons, and analyzing how the iodine substituent influences them. Discrepancies between predicted and experimental spectra can often be resolved by considering different molecular conformations and their relative populations. researchgate.net

Conformational Analysis and Energetics

The three-dimensional shape of a molecule is critical to its function and reactivity. Piperidine rings are not planar and exist predominantly in chair conformations.

Ring Conformation and Inversion Studies of the Piperidine Ring

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain. Computational studies would focus on the two possible chair conformations that interconvert via a process known as ring inversion. This process involves higher-energy transition states, such as twist-boat or boat conformations. Quantum chemical calculations can map this potential energy surface, determining the relative energies of the stable chair conformers and the energy barriers for ring inversion.

Substituent Effects on Conformation and Stability

Substituents on the piperidine ring have a strong influence on its conformational preferences. The methyl group on the nitrogen atom and the iodo group at the C4 position will have preferred orientations (axial or equatorial). For the N-methyl group, there is an equilibrium between the axial and equatorial positions, with the equatorial conformer generally being more stable.

The large iodine atom at the C4 position is strongly biased towards the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. Computational analysis would quantify the energy difference (A-value) between the axial and equatorial conformers of the iodo group, confirming the strong preference for the equatorial arrangement. These studies often involve geometry optimization of each possible conformer and calculation of their relative free energies.

Table 2: Key Conformational Parameters for Investigation

| Parameter | Description | Relevance |

|---|---|---|

| Dihedral Angles | Torsion angles defining the ring pucker | Characterizes the chair/boat/twist conformation |

| Substituent Orientation | Axial vs. Equatorial placement of Iodo and Methyl groups | Determines the most stable conformer |

| Energy Barrier | Energy required for ring inversion | Defines the conformational flexibility of the ring |

Reaction Mechanism Studies

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the iodine atom or reactions involving the nitrogen lone pair.

Computational Modeling of Key Transformations Involving the C-I Bond

In the absence of specific studies on this compound, a theoretical approach to modeling key transformations, such as nucleophilic substitution at the C-I bond, would involve setting up computational models of the molecule reacting with various nucleophiles. The carbon-iodine bond is the most likely site for such reactions due to the good leaving group ability of the iodide ion.

Computational models would typically be built using quantum mechanical methods. The process would involve:

Geometry Optimization: Finding the lowest energy structure of the this compound molecule and the chosen nucleophile.

Reaction Coordinate Scanning: Simulating the approach of the nucleophile to the carbon atom bonded to the iodine to map out the potential energy surface of the reaction.

These simulations would provide a detailed picture of the electronic and structural changes that occur during the transformation of the C-I bond.

Transition State Analysis and Reaction Energetics

A crucial aspect of computational reaction modeling is the identification and characterization of the transition state—the highest energy point along the reaction pathway. For a hypothetical nucleophilic substitution on this compound, transition state analysis would involve:

Locating the Transition State Structure: Using specialized algorithms to find the exact geometry of the transition state.

Frequency Analysis: Confirming the located structure as a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

| Parameter | Hypothetical Description in a Computational Study |

| Reactants | This compound and a selected nucleophile (e.g., hydroxide) |

| Transition State | A structure where the C-I bond is partially broken and the new C-Nucleophile bond is partially formed |

| Products | 4-substituted-1-methylpiperidine and iodide ion |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction |

This table represents a hypothetical outline of data that would be generated from a computational study, and the values are not based on actual experimental or calculated data for this compound.

Molecular Dynamics Simulations (if applicable to broader chemical interactions)

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent environment. While not directly focused on the C-I bond transformation in the same way as quantum mechanical calculations, MD simulations can provide valuable information on:

Solvation Effects: How solvent molecules arrange around the this compound and how this might influence its reactivity.

Conformational Dynamics: The flexibility of the piperidine ring and how its conformation might affect the accessibility of the C-I bond to a reacting partner.

In a typical MD simulation, the interactions between atoms are described by a force field. The simulation would track the positions and velocities of all atoms in the system over time, providing a dynamic picture of the molecule's behavior.

| Simulation Aspect | Information Gained from a Hypothetical MD Study |

| Solvent | e.g., Water, Dimethyl Sulfoxide (DMSO) |

| Simulation Time | Nanoseconds to microseconds |

| Properties Analyzed | Radial distribution functions, conformational changes, diffusion coefficients |

This table illustrates the type of information that could be obtained from a molecular dynamics simulation of this compound. The specifics are hypothetical.

Q & A

Q. Data-Driven Approach :

- Use Design of Experiments (DoE) to analyze interactions between variables (e.g., response surface methodology) .

- Compare yields and side-product profiles via HPLC or GC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- NMR: Peaks for methyl groups (δ 1.0–1.5 ppm) and piperidine protons (δ 2.5–3.5 ppm).

- NMR: Iodine’s inductive effect deshields adjacent carbons (e.g., C4 at δ 30–40 ppm) .

- Infrared (IR) Spectroscopy : Confirm C-I bond presence (500–600 cm stretch) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHIN (M = 225 g/mol) .

Advanced: How should researchers address contradictions in biological activity data for this compound analogs?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs .

- Structural Isomerism : Confirm regiochemistry of iodination via NOESY or X-ray crystallography .

- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., hepatic microsome assays) to rule out rapid degradation masking efficacy .

Q. Statistical Analysis :

- Use meta-analysis to reconcile disparate results, applying tools like RevMan or R’s metafor package .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles; use in fume hoods due to volatility .

- Storage : In amber glass under inert gas (N) at –20°C to prevent iodine loss or degradation .

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce iodine toxicity .

Advanced: How can computational chemistry guide the design of this compound-based drug candidates?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., opioid receptors) .

- QSAR Modeling : Correlate substituent effects (e.g., iodine’s electronegativity) with activity using descriptors like logP or polar surface area .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate in Drug Synthesis : Used to build opioid analogs (e.g., meperidine derivatives) via alkylation or arylation .

- Radiotracer Development : -labeled versions enable SPECT imaging of neurological targets .

Advanced: How can researchers validate the metabolic stability of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Incubate compounds with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- In Silico Prediction : Tools like SwissADME or pkCSM estimate metabolic hotspots (e.g., vulnerable C-I bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.